molecular formula C20H28N4O4 B15003535 3-(3,4-dimethoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,4-oxadiazole-5-carboxamide

3-(3,4-dimethoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15003535
M. Wt: 388.5 g/mol
InChI Key: AIDNXDRMRFXZNC-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a dimethoxyphenyl group, and a tetramethylpiperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable amidoxime with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the dimethoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a dimethoxyphenyl halide reacts with a nucleophile.

    Attachment of the tetramethylpiperidinyl moiety: This can be accomplished through a coupling reaction, such as an amide bond formation between the oxadiazole intermediate and a tetramethylpiperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide: Lacks the tetramethylpiperidinyl moiety.

    N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,4-oxadiazole-5-carboxamide: Lacks the dimethoxyphenyl group.

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,4-oxadiazole-5-carboxamide lies in its combined structural features, which confer distinct chemical reactivity and potential applications. The presence of both the dimethoxyphenyl group and the tetramethylpiperidinyl moiety allows for a broader range of interactions and effects compared to similar compounds.

Properties

Molecular Formula

C20H28N4O4

Molecular Weight

388.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H28N4O4/c1-19(2)10-13(11-20(3,4)24-19)21-17(25)18-22-16(23-28-18)12-7-8-14(26-5)15(9-12)27-6/h7-9,13,24H,10-11H2,1-6H3,(H,21,25)

InChI Key

AIDNXDRMRFXZNC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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